molecular formula C12H6Cl2N2O2 B12922626 2-Phenylpyrimidine-4,6-dicarbonyl dichloride CAS No. 675623-20-8

2-Phenylpyrimidine-4,6-dicarbonyl dichloride

Cat. No.: B12922626
CAS No.: 675623-20-8
M. Wt: 281.09 g/mol
InChI Key: ZEAOKRZGNRUZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrimidine-4,6-dicarbonyl dichloride is a heterocyclic compound with the molecular formula C12H6Cl2N2O2 and a molecular weight of 281.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyrimidine-4,6-dicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of 2-phenylpyrimidine-4,6-dicarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-4,6-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-4,6-dicarbonyl dichloride involves its ability to act as an electrophile in various chemical reactions. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylpyrimidine-4,6-dicarbonyl dichloride is unique due to its phenyl group attached to the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable intermediate in the synthesis of various heterocyclic compounds .

Properties

675623-20-8

Molecular Formula

C12H6Cl2N2O2

Molecular Weight

281.09 g/mol

IUPAC Name

2-phenylpyrimidine-4,6-dicarbonyl chloride

InChI

InChI=1S/C12H6Cl2N2O2/c13-10(17)8-6-9(11(14)18)16-12(15-8)7-4-2-1-3-5-7/h1-6H

InChI Key

ZEAOKRZGNRUZRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.